Facile synthesis of biarylmethanes and tetrasubstituted arenes via a base-mediated [3 + 3] benzannulation reaction of Morita–Baylis–Hillman adducts and unsaturated sulfones †

Organic & Biomolecular Chemistry Pub Date: 2019-04-01 DOI: 10.1039/C9OB00214F

Abstract

A facile DBU-mediated [3 + 3] benzannulation reaction of 1,3-bis-sulfonyl propenes and Morita–Baylis–Hillman (MBH) bromides is described. The benzannulation reaction afforded bis-sulfonyl biarylmethanes/arenes with complete regioselectivity. The products may be converted readily into corresponding benzophenones via site-selective benzylic oxidation.

Graphical abstract: Facile synthesis of biarylmethanes and tetrasubstituted arenes via a base-mediated [3 + 3] benzannulation reaction of Morita–Baylis–Hillman adducts and unsaturated sulfones
Facile synthesis of biarylmethanes and tetrasubstituted arenes via a base-mediated [3 + 3] benzannulation reaction of Morita–Baylis–Hillman adducts and unsaturated sulfones †
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